molecular formula C13H25ClN2O B1424809 N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride CAS No. 1220033-75-9

N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride

Cat. No.: B1424809
CAS No.: 1220033-75-9
M. Wt: 260.8 g/mol
InChI Key: AZLWDCIFTHWCFX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical research as a potential therapeutic agent and in industrial research for improving product quality and efficiency. The molecular formula of this compound is C13H25ClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride involves the reaction of cyclohexylamine with N-methyl-4-piperidinecarboxylic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-cyclohexyl-N-methyl-4-piperidinecarboxamide oxide.

    Reduction: Formation of N-cyclohexyl-N-methyl-4-piperidinecarboxamide.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a therapeutic agent in various biological assays.

    Medicine: Studied for its potential use in the treatment of neurological disorders.

    Industry: Employed in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methyl-4-piperidinecarboxamide
  • N-Cyclohexyl-4-piperidinecarboxamide
  • N-Methyl-4-piperidinecarboxamide

Uniqueness

N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties. These properties make it particularly suitable for certain applications in medical and industrial research, where other similar compounds may not be as effective .

Properties

IUPAC Name

N-cyclohexyl-N-methylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.ClH/c1-15(12-5-3-2-4-6-12)13(16)11-7-9-14-10-8-11;/h11-12,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLWDCIFTHWCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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